Conformational Equilibrium: 4-Methyl-3-oxo-1,3-oxathiolane Adopts a Single Half-Chair Conformation, Whereas 2-Methyl and 5-Methyl Analogs Are Conformational Mixtures
In the 3-oxo-1,3-oxathiolane series, the position of methyl substitution dictates the conformational equilibrium between two half-chair conformers (HC1: O1 above/C5 below plane; HC2: O1 below/C5 above plane). The 4-methyl derivatives (cis-9 and trans-10) adopt the HC1 conformation exclusively (100% HC1), whereas the 2-methyl-cis derivative (7) exists as a 37:63 HC1:HC2 mixture and the 5-methyl-cis derivative (11) exists as a 33:67 HC1:HC2 mixture. The unsubstituted parent (6) is an 81:19 HC1:HC2 mixture. This demonstrates that the 4-methyl group provides a unique conformational locking effect not observed with substitution at other positions [1].
| Evidence Dimension | Half-chair conformational population ratio (HC1:HC2) determined by experimental 1H NMR vicinal coupling constants |
|---|---|
| Target Compound Data | cis-4-methyl-3-oxo-1,3-oxathiolane (9) and trans-4-methyl-3-oxo-1,3-oxathiolane (10): 100% HC1 conformation (exclusive) |
| Comparator Or Baseline | Parent 3-oxo-1,3-oxathiolane (6): 81:19 HC1:HC2; cis-2-methyl (7): 37:63 HC1:HC2; cis-5-methyl (11): 33:67 HC1:HC2; 2-p-nitrophenyl-cis (13): 54:46 HC1:HC2 |
| Quantified Difference | 4-methyl derivatives: 100% HC1 vs. 2-methyl-cis: 37% HC1 (Δ = 63 percentage points); vs. 5-methyl-cis: 33% HC1 (Δ = 67 percentage points); vs. parent: 81% HC1 (Δ = 19 percentage points) |
| Conditions | 3-Oxo derivatives prepared by NaIO₄ oxidation of parent 1,3-oxathiolanes in water; 1H NMR spectroscopy with molecular modeling; conformational assignment based on experimental vicinal H,H-coupling constants; Magn. Reson. Chem. 2008, 46, 244–249 |
Why This Matters
Conformational exclusivity at the 4-position translates into predictable stereoelectronic behavior in ring-opening, nucleophilic substitution, and cycloaddition reactions, making 4-methyl-1,3-oxathiolane a superior conformational probe and more reliable chiral building block than regioisomeric methyl-substituted analogs that populate multiple conformations.
- [1] Pihlaja, K.; Sinkkonen, J.; Stájer, G. 3-Oxo-1,3-oxathiolanes—synthesis and stereochemistry. Magn. Reson. Chem. 2008, 46 (3), 244–249. DOI: 10.1002/mrc.2172. View Source
